7-Position Substitution Determines BMP2 Pathway Engagement: Direct Cross-Study Comparison with E40071
The 7-position substitution architecture is a decisive determinant of biological function within the 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine series. The closest structurally characterized analog, E40071 (bearing a 7-(4-(2-hydroxyethyl)piperazin-1-yl) substituent), was identified as a positive hit in a 20,000-compound high-throughput screen and functions as a BMP2 up-regulator with an EC50 of 2.73 μmol·L⁻¹ in MC3T3-E1 osteoblast precursor cells, accompanied by downstream increases in Runx2 and Osx mRNA expression and Smad1/5/8 phosphorylation [1]. In contrast, CAS 862198-51-4 replaces this basic piperazine-ethanol moiety with a neutral thioether-linked N-phenylacetamide chain. This substitution eliminates the protonatable amine present in E40071, thereby fundamentally altering hydrogen-bonding capacity, lipophilicity, and target engagement profile. No BMP2-related activity data are available for 862198-51-4, which itself constitutes the key differentiation: the compound occupies an SAR region orthogonal to the BMP2-modulatory space, making it a suitable candidate for screening campaigns where BMP2 pathway interference must be excluded.
| Evidence Dimension | BMP2 up-regulation potency and pathway engagement |
|---|---|
| Target Compound Data | No BMP2 up-regulation data available; 7-thioether-N-phenylacetamide substituent (neutral, no basic amine) |
| Comparator Or Baseline | E40071: EC50 = 2.73 μmol·L⁻¹ (BMP2 up-regulation in MC3T3-E1 cells); 7-(4-(2-hydroxyethyl)piperazin-1-yl) substituent (basic tertiary amine present) |
| Quantified Difference | Functional divergence: E40071 is a validated BMP2 pathway activator; 862198-51-4 lacks the requisite basic amine pharmacophore for BMP2 up-regulation and is predicted to be inactive in this pathway |
| Conditions | Cell-based BMP2 high-throughput screening model; MC3T3-E1 (subclone 14) osteoblast precursor cells |
Why This Matters
For laboratories screening for osteogenic or BMP2-independent compounds, 862198-51-4 offers a structurally matched negative-control scaffold that shares the core with E40071 but eliminates BMP2 pathway crosstalk.
- [1] Han, X.-w., Gong, S.-q., Li, X.-h., He, X.-b., Jiang, W., & Si, S.-y. (2016). Evaluation of osteogenic effects of BMP2 up-regulator E40071 in vitro. Yao Xue Xue Bao, 51(3), 396–402. PMID: 29858898. View Source
